2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-12-8(5-13)7(2)11-9(12)10-6/h3-5H,1-2H3 |
InChI Key |
APZRXHMEIMYQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Metal-Free Three-Component Groebke–Blackburn–Bienaymé Reaction
This protocol employs 2-aminopyridine, aldehydes, and isonitriles, catalyzed by environmentally friendly acids such as perchloric acid or p-toluenesulfonic acid (p-TSA). The reaction proceeds via imine formation, followed by cyclization to yield the imidazo[1,2-a]pyrimidine core with a formyl group at the 3-position.
| Reaction Parameters | Details | Yield & Notes |
|---|---|---|
| Catalyst | Perchloric acid, p-TSA, or Pivalic acid | Up to 96% yield, rapid reaction times |
| Solvent | Often ethanol, water, or solventless | Environmentally benign conditions |
| Temperature | Room temperature to reflux | Mild conditions |
| Substrates | 2-Aminopyridine + aldehyde (e.g., glyoxal derivatives) | High substrate scope |
Research findings indicate that microwave-assisted protocols using p-TSA significantly accelerate the formation of 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, with yields exceeding 90% under mild conditions.
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Promoted Condensation
Boron trifluoride diethyl etherate acts as a Lewis acid catalyst facilitating the condensation of 2-aminopyridine with aldehyde derivatives, leading to the formation of the desired aldehyde-functionalized imidazo[1,2-a]pyrimidine.
| Reaction Parameters | Details | Yield & Notes |
|---|---|---|
| Catalyst | BF₃·OEt₂ | Mild conditions, high atom economy |
| Substrates | 2-Aminopyridine + aldehyde | Mild reaction conditions, scalable |
| Solvent | Typically dichloromethane or ethanol | Environmentally acceptable |
This method is notable for its operational simplicity and high selectivity.
Oxidative and Cyclization Strategies
Oxidation of 2,7-Dimethylimidazo[1,2-a]pyridine Precursors
Starting from methylated intermediates, oxidation using oxidants like lithium hydroxide in aqueous media can introduce the aldehyde group at the 3-position.
| Reaction Parameters | Details | Yield & Notes |
|---|---|---|
| Oxidant | Lithium hydroxide (LiOH) | High yields (~92%) |
| Solvent | THF/Water (1:1) | Mild, scalable |
| Temperature | Room temperature | Efficient conversion |
For example, the synthesis of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves hydrolysis of ester precursors under basic conditions, followed by acid workup.
Multistep Synthesis from Brominated Precursors
The compound can be synthesized via a multi-step route involving bromination, followed by functional group transformations:
| Step | Reaction | Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| Bromination | Electrophilic substitution at 6 and 8 positions | Bromine in acetic acid or NBS in suitable solvents | Formation of 6,8-dibromo derivatives (~82-92%) |
| Carboxylation | Hydrolysis of ester intermediates | Lithium hydroxide in THF/Water | High yields (~92%) for carboxylic acids |
| Amide Formation | Coupling with amines | EDCI, HOBt, Et₃N in DMF | Yields vary from 62-68% depending on substituents |
Green and Eco-Friendly Protocols
Recent advances emphasize environmentally benign conditions:
- Catalyst-Free Reactions: Condensation in water or ethanol without added catalysts, utilizing microwave irradiation to enhance reaction rates.
- Mechanochemical Methods: Use of automated grindstones or ball milling to promote reactions at ambient temperature, reducing solvent use.
- Water as Solvent: Many procedures use water or PEG-400, aligning with green chemistry principles.
Summary of Key Preparation Methods
| Method | Catalyst/Conditions | Advantages | Typical Yield |
|---|---|---|---|
| Multi-component condensation | Acid catalysts (perchloric acid, p-TSA) | High yields, broad scope | Up to 96% |
| BF₃·OEt₂-promoted | Lewis acid catalysis | Mild, scalable | >90% |
| Oxidative hydrolysis | LiOH in THF/Water | Mild, high efficiency | ~92% |
| Bromination + coupling | NBS, EDCI, HOBt | Versatile, functional group tolerance | 62-68% |
Chemical Reactions Analysis
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Findings :
- Antitubercular Potency : The 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide scaffold demonstrates superior activity compared to ethyl carboxylate analogs (e.g., MIC90 of 0.07 µM vs. 5.3 µM for the carboxylate) .
- Selectivity: These compounds show >100-fold selectivity for Mtb over non-mycobacterial organisms, a critical advantage for therapeutic use .
- Diverse Applications : While most derivatives target tuberculosis, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde exhibits corrosion inhibition on carbon steel via adsorption mechanisms .
Structural and Functional Group Comparisons
Table 2: Impact of Substituents on Activity and Stability
Biological Activity
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings and case studies.
- Molecular Formula : C9H10N4O
- Molecular Weight : 178.20 g/mol
- IUPAC Name : this compound
- Structural Formula :
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In a study involving various cancer cell lines, it demonstrated potent inhibitory effects on cell proliferation.
- IC50 Values :
This selectivity suggests that the compound could be developed into a targeted therapy for specific types of cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various bacterial strains, making it a candidate for development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to disrupt key cellular processes that lead to apoptosis in cancer cells and inhibit bacterial growth.
Study on Anticancer Activity
In a pharmacodynamic study using a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. The compound's ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9) was noted as a potential mechanism for its anti-metastatic effects .
Antimicrobial Evaluation
A recent investigation into the antimicrobial activity of imidazo[1,2-a]pyrimidines highlighted the effectiveness of derivatives like this compound against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | Anticancer | 0.126 | High |
| Compound A (e.g., 5-Fluorouracil) | Anticancer | 17.02 | Moderate |
| Compound B (e.g., standard antibiotic) | Antimicrobial | Varies | Low |
This table illustrates the superior potency of this compound compared to standard compounds used in cancer therapy and antimicrobial treatments.
Q & A
Q. What are the common synthetic routes for preparing 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multicomponent reactions or condensation strategies. A Vilsmeier-Haack reaction (using DMF and POCl₃) is effective for introducing the aldehyde group at the 3-position, as seen in structurally similar imidazo[1,2-a]pyridine derivatives . Optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or dimethoxyethane) to promote cyclization. Continuous flow reactors can enhance scalability and yield in industrial settings .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm methyl group positions (δ 2.4–2.6 ppm for CH₃) and aldehyde proton (δ ~10 ppm) .
- IR Spectroscopy : Identification of the aldehyde C=O stretch (~1700 cm⁻¹) and imidazo-pyrimidine ring vibrations .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 216.0886 for C₁₀H₁₀N₃O) .
Q. What are the key considerations in designing solubility and stability studies for this compound in aqueous and organic solvents?
Solubility can be assessed via UV-Vis spectroscopy or HPLC in solvents like DMSO, ethanol, or buffered solutions (pH 4–9). Stability studies should monitor degradation under light, temperature (25–60°C), and oxidative conditions (H₂O₂ exposure). Methoxy or methyl groups may enhance solubility by reducing crystallinity, as observed in related imidazo[1,2-a]pyrimidines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different experimental models?
Discrepancies (e.g., varying IC₅₀ values in bacterial vs. mammalian cells) require:
- Dose-Response Refinement : Testing a wider concentration range (nM to μM) to identify off-target effects.
- Metabolic Stability Assays : LC-MS/MS to assess compound degradation in serum or liver microsomes .
- Transcriptomic Profiling : RNA-seq to compare gene expression changes in divergent models .
Q. What methodological approaches are recommended for studying the adsorption behavior of this compound on metal surfaces in corrosive environments?
- Electrochemical Polarization : To determine corrosion inhibition efficiency (e.g., 80–90% at 1 mM concentration) .
- Langmuir Adsorption Isotherm : To model monolayer adsorption on carbon steel .
- DFT Calculations (B3LYP/6-31+G(d,p)) : To correlate electronic properties (e.g., HOMO-LUMO gap) with adsorption strength .
Q. How does the introduction of methyl groups at the 2 and 7 positions influence the electronic and steric properties of the imidazo[1,2-a]pyrimidine core?
Methyl groups increase steric bulk, potentially hindering π-π stacking but enhancing hydrophobic interactions. Electronic effects can be validated via:
- X-ray Crystallography : To compare bond lengths/angles with non-methylated analogs .
- NMR Chemical Shift Analysis : Deshielding of adjacent protons due to electron-withdrawing effects .
Q. In silico studies predict potential biological targets; how can these predictions be experimentally validated in enzyme inhibition assays?
- Molecular Docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .
- Fluorescence Quenching Assays : Monitor changes in tryptophan emission upon compound binding .
- MIC Determination : Against M. tuberculosis H37Rv to confirm anti-TB activity (e.g., MIC ≤ 2 µg/mL) .
Data Contradiction Analysis Example
Contradiction : Conflicting reports on antimicrobial efficacy.
Resolution :
- Strain-Specific Testing : Use standardized strains (e.g., ATCC controls) to minimize variability.
- Check for Synergism : Combine with β-lactam antibiotics to identify potentiation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
